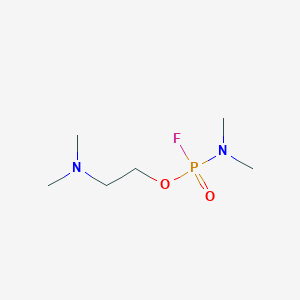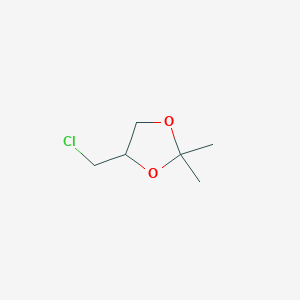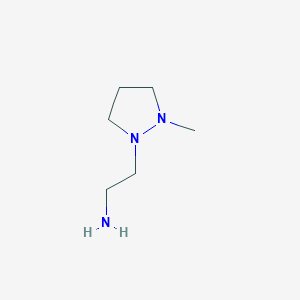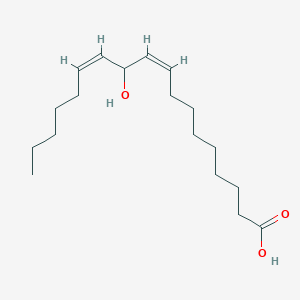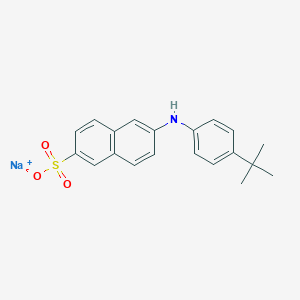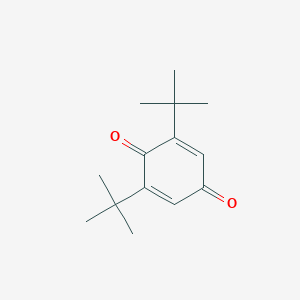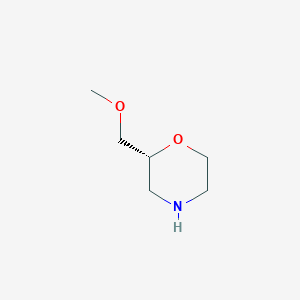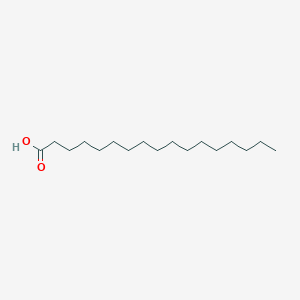![molecular formula C22H33NO5 B114801 [3-[2-(tert-butylamino)acetyl]-5-(3-methylbutanoyloxy)phenyl] 3-methylbutanoate CAS No. 152504-55-7](/img/structure/B114801.png)
[3-[2-(tert-butylamino)acetyl]-5-(3-methylbutanoyloxy)phenyl] 3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[2-(tert-butylamino)acetyl]-5-(3-methylbutanoyloxy)phenyl] 3-methylbutanoate is a chemical compound with the molecular formula C22H33NO5. It is known for its unique structure, which includes a total of 61 bonds, 28 non-hydrogen bonds, 9 multiple bonds, 12 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 aliphatic esters, 1 aromatic ketone, and 1 aliphatic secondary amine
Preparation Methods
Synthetic Routes and Reaction Conditions: [3-[2-(tert-butylamino)acetyl]-5-(3-methylbutanoyloxy)phenyl] 3-methylbutanoate can be synthesized through various methods. One common approach involves the incorporation of the compound into cellulosic polymers using the “solution casting” method or into hydrogels using the “impregnation” method . The release-rate kinetics from these systems have been studied using a closed sink kinetic model, which follows first-order kinetics .
Industrial Production Methods: In industrial settings, diisovaleryl tert-butalone is often produced by incorporating it into cellulosic polymers such as cellulose acetate, cellulose acetate butyrate, and hydroxypropyl methyl cellulose phthalate . These polymers are chosen for their ability to sustain and control the release of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: [3-[2-(tert-butylamino)acetyl]-5-(3-methylbutanoyloxy)phenyl] 3-methylbutanoate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its functionality.
Common Reagents and Conditions: Common reagents used in the reactions involving diisovaleryl tert-butalone include beta-cyclodextrin, which forms inclusion complexes with the compound to improve its stability and release pattern . The reaction conditions often involve the use of cellulosic polymers and hydrogels to control the release rate and sustain the compound’s activity .
Major Products Formed: The major products formed from the reactions of diisovaleryl tert-butalone depend on the specific reagents and conditions used. For example, when incorporated into cellulose acetate butyrate as a beta-cyclodextrin inclusion complex, the release pattern approximates Higuchi’s expression for a monolithic matrix system .
Scientific Research Applications
In the pharmaceutical industry, it is being explored as a site-specific chemical delivery system for potential antiglaucoma treatment . The compound’s ability to sustain and control release makes it suitable for use in controlled-release formulations.
In materials science, diisovaleryl tert-butalone is incorporated into cellulosic polymers and hydrogels to create materials with specific release-rate kinetics
Mechanism of Action
The mechanism of action of diisovaleryl tert-butalone involves its incorporation into cellulosic polymers and hydrogels, which control its release rate and sustain its activity . The compound’s molecular targets and pathways are primarily related to its ability to form inclusion complexes with beta-cyclodextrin, which improves its stability and release pattern .
Comparison with Similar Compounds
[3-[2-(tert-butylamino)acetyl]-5-(3-methylbutanoyloxy)phenyl] 3-methylbutanoate can be compared to other similar compounds, such as isovaleryl sucrose esters, which have been identified as having potential antitumor effects .
List of Similar Compounds:- Isovaleryl sucrose esters
- TERT activator compound (TAC)
This compound stands out due to its unique structure and potential applications in pharmaceuticals and materials science. Its ability to form stable inclusion complexes and sustain release makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
152504-55-7 |
|---|---|
Molecular Formula |
C22H33NO5 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
[3-[2-(tert-butylamino)acetyl]-5-(3-methylbutanoyloxy)phenyl] 3-methylbutanoate |
InChI |
InChI=1S/C22H33NO5/c1-14(2)8-20(25)27-17-10-16(19(24)13-23-22(5,6)7)11-18(12-17)28-21(26)9-15(3)4/h10-12,14-15,23H,8-9,13H2,1-7H3 |
InChI Key |
AGAFCHCRTOREFD-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)OC1=CC(=CC(=C1)C(=O)CNC(C)(C)C)OC(=O)CC(C)C |
Canonical SMILES |
CC(C)CC(=O)OC1=CC(=CC(=C1)C(=O)CNC(C)(C)C)OC(=O)CC(C)C |
Synonyms |
diisovaleryl tert-butalone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


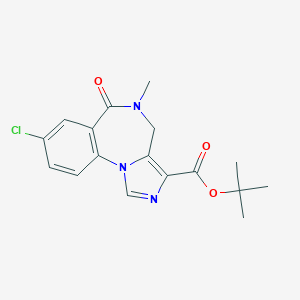

![2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B114732.png)
